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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

Cat. No.: B12426411

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of (N)-Methyl
Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (N)-Methyl
omeprazole-d3, a crucial isotopically labeled internal standard used in quantitative mass
spectrometry-based assays. Deuterated standards are essential for improving the accuracy,
precision, and robustness of bioanalytical methods in drug metabolism and pharmacokinetic
(DMPK) studies.[1][2] This document outlines the multi-step synthetic pathway, provides
detailed experimental protocols, and presents relevant chemical data for researchers in the
field.

The synthesis of (N)-Methyl omeprazole-d3 is logically approached in two main stages: first,
the synthesis of the parent drug, omeprazole, followed by the selective introduction of a
trideuteromethyl (-CD3) group onto the benzimidazole nitrogen.

Overall Synthesis Workflow

The synthetic strategy begins with the formation of a thioether intermediate by coupling a
substituted pyridine with a benzimidazole core. This intermediate is then oxidized to form
omeprazole. The final step is the N-alkylation of omeprazole using a deuterated methylating
agent, which yields the target molecule as a mixture of N-methylated regioisomers.
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Part 1: Omeprazole Synthesis
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Caption: Overall synthetic pathway for (N)-Methyl Omeprazole-d3.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis.

Protocol 1: Synthesis of the Sulfide Intermediate
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This procedure details the coupling reaction to form the thioether intermediate of omeprazole.

[3]14]

Materials:

2-Mercapto-5-methoxybenzimidazole

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Sodium hydroxide (NaOH)

Ethanol

Water

Procedure:

In a reaction vessel, dissolve sodium hydroxide (approx. 1.3 equivalents) in ethanol with
heating (70-90°C).

To the solution, add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) and reflux until
fully dissolved.

Cool the reaction mixture to below 10°C.

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
(approx. 0.9 equivalents) in water.

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole
solution.

Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours,
monitoring by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to 10°C and add a larger volume of water
(e.g., 5 times the initial solvent volume).

Stir the resulting mixture for 12 hours to allow for complete precipitation.
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Collect the precipitated white solid by suction filtration and dry to obtain 5-methoxy-2-((4-
methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.

Protocol 2: Oxidation to Omeprazole

This protocol describes the selective oxidation of the sulfide intermediate to the sulfoxide,

omeprazole.[5]

Materials:

Sulfide Intermediate from Protocol 1

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (CH2CI2)

Saturated sodium bicarbonate solution

Brine

Procedure:

Dissolve the sulfide intermediate (1.0 equivalent) in dichloromethane.

Cool the solution to a temperature between -10°C and 0°C.

Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the reaction
mixture.

Maintain the temperature and stir the mixture for 1-3 hours, monitoring the reaction by TLC.

Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate
solution to remove m-chlorobenzoic acid, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure to yield crude omeprazole.

The crude product can be purified by recrystallization from a suitable solvent system (e.qg.,
dichloromethane/diethyl ether).
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Protocol 3: Synthesis of (N)-Methyl Omeprazole-d3

This procedure details the N-methylation of omeprazole using iodomethane-d3. This reaction

typically yields a mixture of regioisomers due to the tautomeric nature of the benzimidazole

ring.[6]

Materials:

Omeprazole
lodomethane-d3 (CD3lI)
Potassium carbonate (K2C0O3), anhydrous

Acetone or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

To a dry round-bottom flask under an inert atmosphere, add omeprazole (1.0 equivalent) and
anhydrous acetone.

Add anhydrous potassium carbonate (approx. 1.5 equivalents) to the suspension.

While stirring, add iodomethane-d3 (1.1 equivalents) dropwise to the reaction mixture at
room temperature.[7] Note: lodomethane-d3 can be synthesized from deuterated methanol
(CD30D) and phosphorus triiodide or other established methods.[8][9]

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material
is consumed.

Cool the mixture to room temperature and filter to remove inorganic salts.
Remove the solvent from the filtrate under reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel to
isolate (N)-Methyl omeprazole-d3.

Caption: Regioisomers formed during N-methylation of omeprazole.
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Data Presentation

Quantitative data for the key compounds in the synthesis are summarized below.

Molecular Weight (  Typical Purity /

Compound Molecular Formula ]
g/mol ) Yield

Sulfide Intermediate C17H19N302S 329.42 >95%

>98% (after
Omeprazole C17H19N30sS 345.42 o

recrystallization)

Isotopic Purity:
lodomethane-d3 CDsl 144.96

299.5%(8]
(N)-Methyl . )

C18H18D3N303S 362.46 Isotopic Purity: 299%

Omeprazole-d3

Application in Quantitative Analysis

(N)-Methyl omeprazole-d3 is primarily used as an internal standard (IS) for the quantitative
analysis of N-Methyl omeprazole or related compounds by LC-MS. The IS is spiked into
samples at a known concentration to correct for variability during sample preparation and

analysis.
. ; Sample Preparation it
L Spike with ) N Quantification
Biological Sample (N)-Methyl Omeprazole-d3 (e.g., Protein Precipitation, (Analyte/IS Ratio)
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Caption: Workflow for bioanalysis using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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